4-Epichlortetracycline

Antibacterial Activity Epimerization Microbiological Assay

4-Epichlortetracycline (CAS 14297-93-9) is the C-4 epimer of chlortetracycline and the official Chlortetracycline EP Impurity A. It is microbiologically inactive, unlike its parent CTC, and is the mandatory reference standard for ANDA impurity profiling, HPLC method validation, and QC release testing under FDA/EMA requirements. It serves as a mandated analyte in EU confirmatory residue methods (2002/657/EC) and as a stable marker in environmental fate studies. No generic tetracycline can substitute for its distinct chromatographic, metabolic, and persistence properties.

Molecular Formula C22H23ClN2O8
Molecular Weight 478.9
CAS No. 14297-93-9
Cat. No. B1652370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Epichlortetracycline
CAS14297-93-9
Molecular FormulaC22H23ClN2O8
Molecular Weight478.9
Structural Identifiers
SMILESCC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O
InChIInChI=1S/C22H23ClN2O8/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31)/t7-,8-,15+,21-,22-/m0/s1
InChIKeyDHPRQBPJLMKORJ-XRZQSNOTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Epichlortetracycline (CAS 14297-93-9) Identity and Role as a Chlortetracycline Impurity Standard


4-Epichlortetracycline (CAS: 14297-93-9, free base) is the C-4 epimer of the broad-spectrum tetracycline antibiotic chlortetracycline (CTC) . It forms via an acid-catalyzed isomerization of the dimethylamino group at the C4 position and is classified as a key degradation product, specifically designated as Chlortetracycline EP Impurity A [1][2]. Unlike its parent compound, 4-epichlortetracycline exhibits significantly diminished antibacterial activity, making its primary utility not as a therapeutic agent but as an essential reference standard for analytical method validation, pharmaceutical quality control (QC), and environmental fate studies [3].

Why 4-Epichlortetracycline Cannot Be Replaced by Chlortetracycline or Other Tetracyclines for Specific Applications


Using chlortetracycline (CTC) or other tetracycline analogs as a substitute for 4-epichlortetracycline is scientifically invalid due to fundamental differences in bioactivity, metabolic fate, and environmental persistence. Critically, 4-epichlortetracycline is microbiologically inactive, whereas its parent compound CTC retains potent antibacterial activity [1]. In pharmacokinetic studies, the two compounds exhibit distinct excretion profiles; for example, following intravenous administration, the extent of fecal excretion differs significantly between CTC and its 4-epimer [2]. Furthermore, in environmental matrices, the stability of 4-epichlortetracycline differs markedly from other CTC degradation products, demonstrating a unique half-life and persistence profile that other in-class compounds cannot model [3]. These specific, quantifiable differences in activity, distribution, and degradation kinetics preclude any direct substitution in analytical, environmental, or pharmaceutical research contexts.

Quantitative Evidence for 4-Epichlortetracycline Differentiation from Analogs


Quantifiable Loss of Antibacterial Activity Relative to Chlortetracycline

4-Epichlortetracycline exhibits a profound, quantifiable loss of antibacterial activity compared to its parent compound, chlortetracycline (CTC). In a comparative excretion study in dogs, while 48% of the administered CTC dose was recovered based on radioactivity, only 13% was recoverable as microbiologically active material [1]. The inactive fraction corresponded chromatographically to 4-epichlortetracycline [1]. This is consistent with the finding that the epimerization reaction at C4, which forms 4-epichlortetracycline, yields a product with negligible activity .

Antibacterial Activity Epimerization Microbiological Assay

Comparative Fecal Excretion Rates Differentiate 4-Epichlortetracycline from Other Tetracyclines

4-Epichlortetracycline exhibits a distinct biliary excretion profile compared to other tetracycline antibiotics. Following intravenous administration in rats and dogs, the fecal excretion of radioactivity from C14-4-epichlortetracycline reached 40-50% of the administered dose [1]. This rate is similar to that of chlortetracycline (40-50%) but significantly higher than that observed for demethylchlortetracycline (15-30%) and tetracycline (9-20%) [1]. This data quantitatively establishes 4-epichlortetracycline's unique excretion behavior within the tetracycline class.

Pharmacokinetics Excretion Biliary Elimination

Distinct Environmental Persistence: Comparative Stability Data in Soil Interstitial Water

The environmental persistence of 4-epichlortetracycline differs quantitatively from other chlortetracycline degradation products. In soil interstitial water at pH 6 and 6°C, the apparent half-life of 4-epichlortetracycline is approximately 34 days, which is longer than that of chlortetracycline (CTC, ~30 days) and significantly longer than iso-CTC (~10 days) [1]. At 20°C, its half-life (3.5 days) remains distinct from CTC (2 days), iso-CTC (<0.5 days), and the anhydro forms (9-22 days) [1]. This establishes 4-epichlortetracycline as having a unique, quantifiable degradation kinetic profile.

Environmental Fate Degradation Kinetics Half-life

Residual Concentration of 4-Epichlortetracycline in Arable Soil Quantified Relative to Parent Compound

In a study of chlortetracycline's fate in Korean arable soil, 4-epichlortetracycline was identified as a major residual component. Quantitatively, its concentration ranged from 11.12% to 23.92% of the total chlortetracycline residual concentration in indoor soils, and this proportion increased to 17.61% to 40.73% in outdoor soils [1]. This demonstrates that 4-epichlortetracycline is a quantitatively significant, and environmentally more prominent, degradation product compared to others like 4-epi-anhydrochlortetracycline, which constituted only 1.91% to 11.44% of the total residual concentration [1].

Soil Contamination Metabolite Analysis LC-MS/MS

Primary Research and Procurement Scenarios for 4-Epichlortetracycline


Pharmaceutical QC and ANDA Filing: Method Validation for Chlortetracycline Purity

Procurement is essential for analytical method development and validation required by regulatory bodies like the FDA and EMA. 4-Epichlortetracycline serves as the primary impurity standard for chlortetracycline products. Its use ensures accurate quantification of degradation products in drug substance and drug product batches, a critical component of Abbreviated New Drug Application (ANDA) submissions and QC release testing [1]. The validated HPLC methods capable of separating 4-epichlortetracycline from CTC and other impurities are fundamental to demonstrating product purity and stability [2].

Veterinary Drug Residue Monitoring: Confirmatory Analysis in Food Matrices

In food safety laboratories, 4-epichlortetracycline is a mandated analyte in confirmatory methods for detecting tetracycline residues in animal-derived products like muscle, milk, honey, and shrimp. The compound's distinct chromatographic and spectral properties (e.g., via HPLC-DAD) are required to meet EU Commission Decision 2002/657/EC criteria for confirmatory analysis, as MRLs are defined as the sum of the parent drug and its 4-epimer [3][4]. Its procurement as a high-purity reference standard is non-negotiable for laboratories seeking accreditation and performing regulatory testing.

Environmental Fate Studies: Quantifying Antibiotic Persistence and Transport

For environmental chemists and risk assessors, 4-epichlortetracycline is a key analyte for modeling the environmental load and persistence of tetracycline antibiotics. As demonstrated by its distinct half-life in soil interstitial water [5] and its significant residual concentration in agricultural soils [6], this compound is a stable and abundant marker of contamination. Its procurement is necessary for developing and validating the LC-MS/MS methods used to trace the transport and degradation of veterinary pharmaceuticals in terrestrial and aquatic ecosystems.

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